molecular formula C20H20O3 B5036283 7-(benzyloxy)-4-butyl-2H-chromen-2-one

7-(benzyloxy)-4-butyl-2H-chromen-2-one

Cat. No.: B5036283
M. Wt: 308.4 g/mol
InChI Key: XTXURESNYQHYCZ-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-butyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a benzyloxy group at the 7th position and a butyl group at the 4th position of the chromenone core structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-4-butyl-2H-chromen-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-hydroxy-4-butyl-2H-chromen-2-one.

    Benzyloxy Substitution: The hydroxyl group at the 7th position is substituted with a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-(Benzyloxy)-4-butyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed for electrophilic substitution.

Major Products:

    Oxidation Products: Quinones and hydroxy derivatives.

    Reduction Products: Dihydrochromenones.

    Substitution Products: Halogenated and nitrated derivatives.

Scientific Research Applications

7-(Benzyloxy)-4-butyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly monoamine oxidase inhibitors.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s.

    Industry: Utilized in the development of fluorescent probes and dyes due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-4-butyl-2H-chromen-2-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound acts as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.

    Pathways: By inhibiting MAO-B, the compound increases the levels of dopamine and other neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases.

Comparison with Similar Compounds

    4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Known for its multi-targeting properties against cholinesterases and monoamine oxidase B.

    7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: Potent and selective inhibitors of monoamine oxidase B.

Uniqueness: 7-(Benzyloxy)-4-butyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group at the 4th position and benzyloxy group at the 7th position differentiate it from other chromenone derivatives, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-butyl-7-phenylmethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-2-3-9-16-12-20(21)23-19-13-17(10-11-18(16)19)22-14-15-7-5-4-6-8-15/h4-8,10-13H,2-3,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXURESNYQHYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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